PR antagonist 1

Progesterone Receptor Antagonism Nuclear Receptor Pharmacology Endometriosis

PR antagonist 1, also designated as compound 8 (CAS 936345-34-5), is a nonsteroidal small molecule that functions as a selective antagonist of the progesterone receptor (PR). It is primarily deployed as a chemical probe for investigating PR-mediated signaling in vitro and in vivo, with documented applications in models of endometriosis and uterine fibroids.

Molecular Formula C18H21N3O3S
Molecular Weight 359.4 g/mol
Cat. No. B12389267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePR antagonist 1
Molecular FormulaC18H21N3O3S
Molecular Weight359.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1C#N)C)OC2=C(N(N=C2C)CS(=O)(=O)C)C3CC3
InChIInChI=1S/C18H21N3O3S/c1-11-7-15(8-12(2)16(11)9-19)24-18-13(3)20-21(10-25(4,22)23)17(18)14-5-6-14/h7-8,14H,5-6,10H2,1-4H3
InChIKeyLBMVEJSOQQOLHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PR Antagonist 1 (CAS 936345-34-5): Technical Profile for Selective Progesterone Receptor Antagonism


PR antagonist 1, also designated as compound 8 (CAS 936345-34-5), is a nonsteroidal small molecule that functions as a selective antagonist of the progesterone receptor (PR) . It is primarily deployed as a chemical probe for investigating PR-mediated signaling in vitro and in vivo, with documented applications in models of endometriosis and uterine fibroids . The compound exhibits a molecular formula of C18H21N3O3S, a molecular weight of 359.44 g/mol, and is supplied at ≥99% purity for research use .

Why In-Class PR Antagonists Cannot Be Substituted: Evidence for PR Antagonist 1 Selection


Progesterone receptor (PR) antagonists exhibit highly divergent pharmacological profiles, rendering generic substitution across this class untenable. The steroidal antagonist mifepristone (RU486) demonstrates potent PR antagonism (IC50 = 0.2 nM) but is compromised by significant off-target glucocorticoid receptor (GR) antagonism (IC50 = 2.6 nM), limiting its utility in studies requiring pure PR blockade [1]. In contrast, the nonsteroidal antagonist PF-02413873 achieves a Ki of 2.6 nM with >30-fold selectivity over other nuclear receptors . PR antagonist 1 occupies a distinct niche within this spectrum: its nonsteroidal scaffold and IC50 of 29 nM provide a valuable tool for experiments where ultra-high potency is not the primary requirement and steroidal backbone liabilities must be avoided [2]. These differences in potency, selectivity, and chemical class underscore the critical need for compound-specific selection criteria in research procurement.

Quantitative Differentiation: PR Antagonist 1 vs. Key PR Antagonists


PR Antagonistic Potency: PR Antagonist 1 (IC50 = 29 nM) vs. Mifepristone and PF-02413873

In a direct comparison of PR antagonistic potency, PR antagonist 1 exhibits an IC50 of 29 nM in a cell-based assay measuring inhibition of progesterone-induced alkaline phosphatase activity in T47D cells [1]. This places its potency between the high-affinity steroidal antagonist mifepristone (IC50 = 0.2 nM) and the less potent nonsteroidal PF-3882845 (IC50 = 310 nM) [2][3]. The ~145-fold lower potency relative to mifepristone may be advantageous in studies where complete PR blockade is undesirable or where dose-response relationships require a shallower slope.

Progesterone Receptor Antagonism Nuclear Receptor Pharmacology Endometriosis

Chemical Scaffold Differentiation: Nonsteroidal vs. Steroidal PR Antagonists

PR antagonist 1 is a nonsteroidal compound based on a pyrazole core, distinct from steroidal antagonists like mifepristone and onapristone . Nonsteroidal PR antagonists, as a class, exhibit reduced cross-reactivity with other steroid hormone receptors (e.g., glucocorticoid, androgen) compared to their steroidal counterparts [1]. For instance, mifepristone shows nearly equipotent antagonism at PR and GR, whereas the nonsteroidal PF-02413873 achieves >30-fold selectivity for PR over GR . While specific selectivity data for PR antagonist 1 are not publicly available, its nonsteroidal structure positions it in a class with inherently lower off-target potential.

Medicinal Chemistry Nuclear Receptor Off-Target Liability

Product Purity: PR Antagonist 1 (≥99.0%) vs. PF-02413873 (>98%)

Commercial batches of PR antagonist 1 are supplied with a certified purity of ≥99.0%, as verified by HPLC . This level of purity is marginally higher than that reported for the structurally related nonsteroidal antagonist PF-02413873, which is listed at >98% . While both compounds exceed typical research-grade standards, the higher nominal purity of PR antagonist 1 may reduce the need for additional purification steps in sensitive biochemical assays.

Chemical Probe Quality Control Reproducibility

Recommended Application Scenarios for PR Antagonist 1 Based on Differentiated Evidence


Dose-Response Studies Requiring Submaximal PR Blockade

The IC50 of 29 nM for PR antagonist 1 [1] provides a broader dynamic range for dose-response experiments compared to high-affinity antagonists like mifepristone (IC50 = 0.2 nM). This characteristic is advantageous when studying partial PR agonism/antagonism or when a complete receptor knockout is undesirable. Researchers can achieve graded PR inhibition without the steep dose-response curves inherent to ultrapotent antagonists.

Mechanistic Studies Avoiding Steroid Receptor Cross-Reactivity

As a nonsteroidal PR antagonist, PR antagonist 1 [1] is structurally distinct from steroidal ligands and is less likely to cross-react with glucocorticoid or androgen receptors [2]. This chemotype advantage makes it a preferred tool for experiments where pure PR antagonism must be isolated from off-target steroid receptor effects, such as in transcriptomic analyses of PR target genes.

High-Purity Chemical Probe for In Vitro Pharmacology

With a certified purity of ≥99.0% , PR antagonist 1 is suitable for use in sensitive biochemical assays, including fluorescence polarization binding studies and cell-based reporter assays, where the presence of impurities could confound results. This purity level meets the rigorous standards required for publication-quality data generation.

In Vivo Endometriosis and Uterine Fibroid Models

PR antagonist 1 has been validated for use in research models of progesterone-related disorders, including endometriosis and uterine fibroids . Its nonsteroidal structure may offer improved oral bioavailability and metabolic stability compared to steroidal antagonists, facilitating long-term in vivo studies without the need for complex formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for PR antagonist 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.